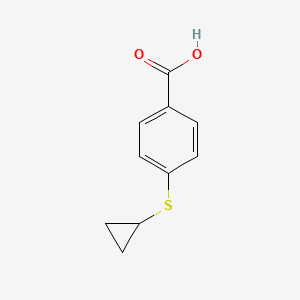

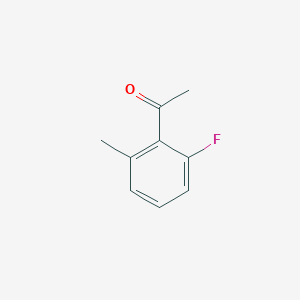

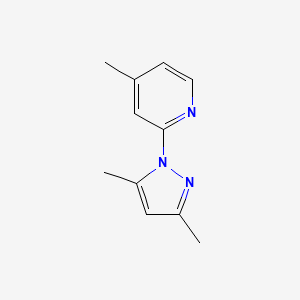

![molecular formula C8H8N2O B1457115 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 40107-94-6](/img/structure/B1457115.png)

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Overview

Description

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C7H6N2O . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) and the InChI key is IPMQFUGFGHJSEI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.14 .Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has significant applications in pharmaceutical research. It is utilized in the development of various pharmaceuticals due to its bactericidal and antimicrobial properties. Additionally, this compound plays a role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Its use as a side-chain in the production of the fourth generation Cefpirome highlights its importance in pharmaceutical synthesis. Different methods like the N-hydroxyphthaldiamide route and acrolein route are employed for its preparation, with the acrolein route showing a high yield of up to 87.4%, indicating a promising development prospect (Fu Chun, 2007).

Synthesis Techniques and Applications

Efficient synthesis techniques for this compound and its derivatives are a major area of research. Methods like the Ugi reaction followed by base-promoted carbocyclization and microwave-assisted synthesis have been developed for rapid access to these compounds. These methods are crucial for constructing polyfunctionalized products with molecular complexity, indicating their potential in synthetic and medicinal chemistry (T. Trang et al., 2015) (Manuel A. Rentería-Gómez et al., 2018).

Structural and Vibrational Spectra Studies

The compound's structure and vibrational spectra have been explored through FT-IR and FT-Raman spectroscopy. These studies provide insights into the compound’s molecular configuration and properties, which are essential for understanding its behavior and potential applications in pharmaceuticals and other fields (Khaled Bahgat et al., 2009).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one are not available, related compounds have been identified as potential targets for drug discovery research . Further studies are needed to understand the action mechanisms of these compounds and to conduct structure-activity relationship (SAR) research .

Biochemical Analysis

Biochemical Properties

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, such as those mediated by the M4 muscarinic acetylcholine receptor . It can also impact gene expression and cellular metabolism by interacting with key enzymes and proteins involved in these processes. For example, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. As an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a site distinct from the active site, causing conformational changes that alter the receptor’s activity . Additionally, its inhibition of RIPK1 involves binding to the kinase domain, preventing the phosphorylation events necessary for necroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of necroptosis and modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can effectively modulate the M4 muscarinic acetylcholine receptor and inhibit RIPK1 without causing significant toxicity . Higher doses may lead to adverse effects, such as toxicity and off-target interactions, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 and the M4 muscarinic acetylcholine receptor can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions may also impact the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments

Properties

IUPAC Name |

6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCYSKCIZCQTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730030 | |

| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40107-94-6 | |

| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

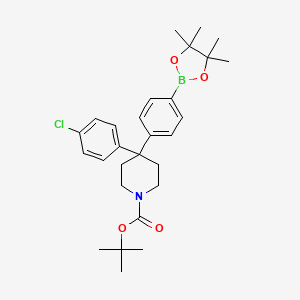

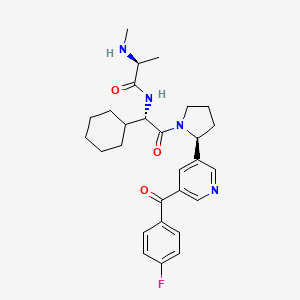

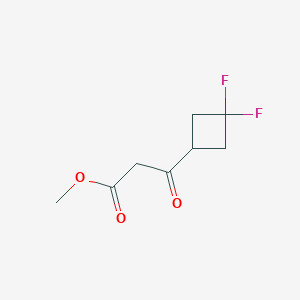

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)

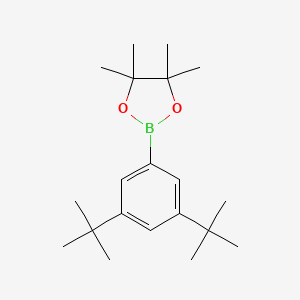

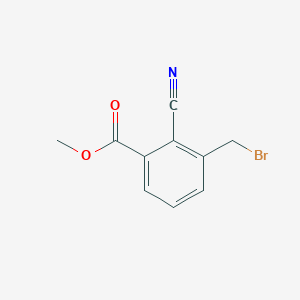

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)

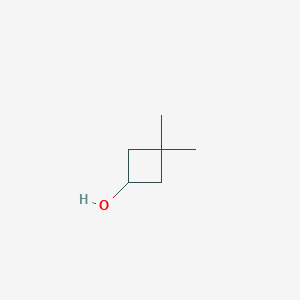

![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)